N-(4-chloro-2-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(4-chloro-2-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 4-chloro-2-fluorophenyl group attached to the acetamide nitrogen and a 2-ethylquinazolin-4-yloxy substituent on the adjacent methylene group.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-8-7-11(19)9-13(15)20/h3-9H,2,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTSNQKXXYBYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, identified by its CAS number 1116082-41-7, is a compound with potential biological applications. Its structural formula is , and it has garnered attention for its pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.8 g/mol |
| CAS Number | 1116082-41-7 |
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation. The compound's structure allows it to interact with protein targets through hydrogen bonding and hydrophobic interactions, which are critical for its activity.
Anticancer Properties
Research has indicated that compounds similar to this compound may possess anticancer properties. For instance, a study demonstrated that derivatives of quinazoline exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
Antimicrobial Activity
Additionally, compounds with similar structures have shown promising antimicrobial activity. A comparative analysis revealed that the presence of the chloro and fluoro substituents enhances the antimicrobial efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Case Studies
- Cytotoxicity Assay : A study conducted on a series of quinazoline derivatives, including this compound, demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) cells. The results indicated that the compound significantly inhibited cell viability compared to control groups.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antimicrobial potential.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity |
| Fluoro Group | Increases binding affinity |
| Ethyl Quinazoline | Provides scaffolding for interaction |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Variations
The compound is compared to structurally related acetamide derivatives with modifications in the phenyl ring, quinazoline substituents, or core heterocycles. These variations influence physicochemical properties, bioavailability, and target specificity.
Table 1: Structural Comparison of N-(4-chloro-2-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide and Analogs
Impact of Substituents on Physicochemical Properties
In contrast, the 3-chloro-4-fluorophenyl analog may exhibit altered steric and electronic profiles due to substituent repositioning. Ethyl vs. Methyl on Quinazoline: The ethyl group in the target compound increases lipophilicity compared to the methyl group in , which could improve membrane permeability but reduce aqueous solubility.
Heterocycle Core Modifications: Quinazoline vs. Thiazole: The quinazoline core (target compound and ) offers a planar aromatic system for π-π interactions, whereas the thiazole derivative provides a smaller heterocycle with different hydrogen-bonding capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
